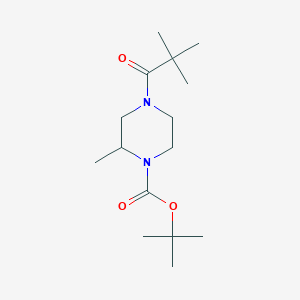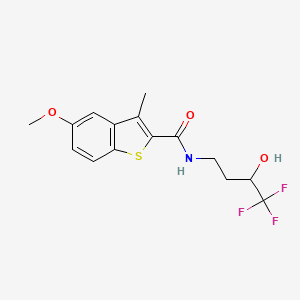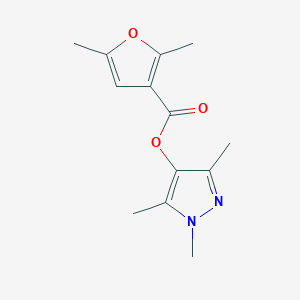
(1,3,5-Trimethylpyrazol-4-yl) 2,5-dimethylfuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3,5-Trimethylpyrazol-4-yl) 2,5-dimethylfuran-3-carboxylate, also known as TMC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TMC is a heterocyclic compound that consists of a pyrazole ring and a furan ring, which makes it a highly versatile molecule with unique properties.
Aplicaciones Científicas De Investigación
(1,3,5-Trimethylpyrazol-4-yl) 2,5-dimethylfuran-3-carboxylate has been the subject of extensive research due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. In pharmaceuticals, (1,3,5-Trimethylpyrazol-4-yl) 2,5-dimethylfuran-3-carboxylate has shown promising results as an anti-cancer agent, with studies suggesting that it inhibits the growth of cancer cells by inducing apoptosis. (1,3,5-Trimethylpyrazol-4-yl) 2,5-dimethylfuran-3-carboxylate has also been investigated as a potential anti-inflammatory agent, with studies showing that it can reduce inflammation in animal models. In agrochemicals, (1,3,5-Trimethylpyrazol-4-yl) 2,5-dimethylfuran-3-carboxylate has been tested as a potential herbicide, with studies showing that it can inhibit the growth of various weed species. In materials science, (1,3,5-Trimethylpyrazol-4-yl) 2,5-dimethylfuran-3-carboxylate has been used as a building block for the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1,3,5-Trimethylpyrazol-4-yl) 2,5-dimethylfuran-3-carboxylate is not fully understood, but studies suggest that it interacts with various biomolecules such as enzymes and receptors. In cancer cells, (1,3,5-Trimethylpyrazol-4-yl) 2,5-dimethylfuran-3-carboxylate has been shown to induce apoptosis by activating the caspase pathway. In inflammation, (1,3,5-Trimethylpyrazol-4-yl) 2,5-dimethylfuran-3-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In herbicides, (1,3,5-Trimethylpyrazol-4-yl) 2,5-dimethylfuran-3-carboxylate has been shown to inhibit the activity of key enzymes involved in plant growth and development.
Biochemical and Physiological Effects
(1,3,5-Trimethylpyrazol-4-yl) 2,5-dimethylfuran-3-carboxylate has been shown to have various biochemical and physiological effects in animal and plant models. In animal models, (1,3,5-Trimethylpyrazol-4-yl) 2,5-dimethylfuran-3-carboxylate has been shown to reduce tumor growth and inflammation, as well as improve liver function. In plant models, (1,3,5-Trimethylpyrazol-4-yl) 2,5-dimethylfuran-3-carboxylate has been shown to inhibit plant growth and development, as well as reduce photosynthesis and respiration rates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1,3,5-Trimethylpyrazol-4-yl) 2,5-dimethylfuran-3-carboxylate has several advantages for lab experiments, including its high purity and stability, as well as its versatility as a building block for the synthesis of novel compounds. However, (1,3,5-Trimethylpyrazol-4-yl) 2,5-dimethylfuran-3-carboxylate also has some limitations, such as its high cost and limited availability, which may hinder its widespread use in research.
Direcciones Futuras
Future research on (1,3,5-Trimethylpyrazol-4-yl) 2,5-dimethylfuran-3-carboxylate could focus on its potential applications in drug discovery, as well as its use as a building block for the synthesis of novel materials with unique properties. Further studies could also investigate the mechanism of action of (1,3,5-Trimethylpyrazol-4-yl) 2,5-dimethylfuran-3-carboxylate in various biological systems, as well as its potential toxicity and environmental impact. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for (1,3,5-Trimethylpyrazol-4-yl) 2,5-dimethylfuran-3-carboxylate, which would make it more accessible for widespread use in research.
Conclusion
In conclusion, (1,3,5-Trimethylpyrazol-4-yl) 2,5-dimethylfuran-3-carboxylate is a highly versatile compound that has potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. Its unique properties and promising results in scientific research make it an exciting molecule for future investigations. However, further research is needed to fully understand its mechanism of action and potential applications, as well as its limitations and environmental impact.
Métodos De Síntesis
(1,3,5-Trimethylpyrazol-4-yl) 2,5-dimethylfuran-3-carboxylate can be synthesized through a multistep process involving the reaction of 2,5-dimethylfuran-3-carboxylic acid with 1,3,5-trimethylpyrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through column chromatography to obtain pure (1,3,5-Trimethylpyrazol-4-yl) 2,5-dimethylfuran-3-carboxylate.
Propiedades
IUPAC Name |
(1,3,5-trimethylpyrazol-4-yl) 2,5-dimethylfuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-7-6-11(10(4)17-7)13(16)18-12-8(2)14-15(5)9(12)3/h6H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKLHYKJRYTKFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)OC2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3,5-Trimethylpyrazol-4-yl) 2,5-dimethylfuran-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

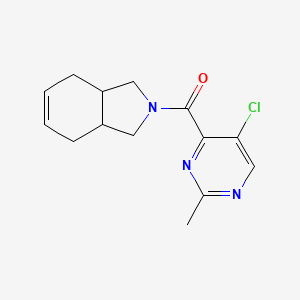
![1-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-3-(1-methylpyrazol-4-yl)propan-1-one](/img/structure/B7592390.png)
![2-(Cyclohexen-1-yl)-1-(2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl)ethanone](/img/structure/B7592395.png)
![2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl-(2-ethyl-5-methylpyrazol-3-yl)methanone](/img/structure/B7592407.png)
![2-[(2-Chloro-4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7592411.png)
![2-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]isoindole-1,3-dione](/img/structure/B7592421.png)

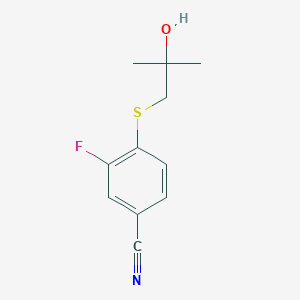
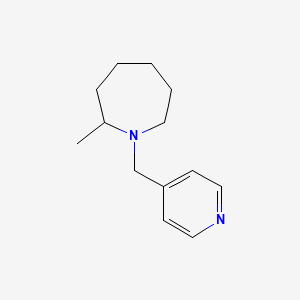
![[4-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7592446.png)
![4-[(3-Piperidin-1-ylpiperidin-1-yl)methyl]pyridine](/img/structure/B7592452.png)
![2,2-Dimethyl-1-[4-(pyridin-4-ylmethyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7592473.png)
